Welcome to the BenchChem Online Store!
molecular formula C8H5FN2S B8500731 2-(4-Fluoropyridin-2-yl)thiazole

2-(4-Fluoropyridin-2-yl)thiazole

Cat. No. B8500731
M. Wt: 180.20 g/mol
InChI Key: CLESIMMVOSXHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334279B2

Procedure details

To a 2 dram vial equipped with a stir bar was added 2-chloro-4-fluoropyridine (99 mg, 0.75 mmol) and Pd(dppf)Cl2 (27 mg, 0.038 mmol). The vial was sealed with a septum screwcap and then was placed under N2 atmosphere. To the vial was added thiazol-2-ylzinc(II) bromide in THF (3.0 mL, 1.5 mmol). The vial was placed in a 60° C. heating block with stirring for 3.5 h. The reaction solution was transferred to a 125 mL reparatory funnel and was diluted with EtOAc (50 mL). The solution was washed with water:brine (25 mL:25 mL); then brine (50 mL). The organic solution was dried over MgSO4; filtered; then concentrated in vacuo. The resulting residue was subjected to silica gel chromatography (hexanes:EtOAc) to afford 2-(4-fluoropyridin-2-yl)thiazole as a white solid (106 mg, 78%). 1H-NMR (400 MHz, CDCl3-d) δ 8.59 (dd, J=8.3, 5.5 Hz, 1H), 7.98-7.92 (m, 2H), 7.49 (d, J=3.3 Hz, 1H), 7.07 (ddd, J=8.2, 5.6, 2.5 Hz, 1H): MS: MS m/z 181.0 (M++1).
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][N:3]=1.[Br-].[S:10]1[CH:14]=[CH:13][N:12]=[C:11]1[Zn+].C1COCC1>CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([C:11]2[S:10][CH:14]=[CH:13][N:12]=2)[CH:7]=1 |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
99 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)F
Name
Quantity
27 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].S1C(=NC=C1)[Zn+]
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 dram vial equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The vial was sealed with a septum screwcap
CUSTOM
Type
CUSTOM
Details
was placed in a 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating block
CUSTOM
Type
CUSTOM
Details
The reaction solution was transferred to a 125 mL reparatory funnel
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC1=CC(=NC=C1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.